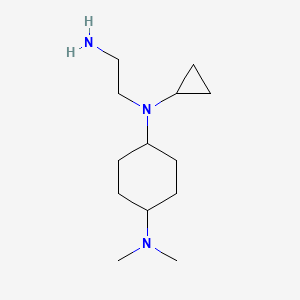

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

CAS No.: 1353945-19-3

Cat. No.: VC8232342

Molecular Formula: C13H27N3

Molecular Weight: 225.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353945-19-3 |

|---|---|

| Molecular Formula | C13H27N3 |

| Molecular Weight | 225.37 g/mol |

| IUPAC Name | 4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine |

| Standard InChI | InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3 |

| Standard InChI Key | NLGHULVJSHLZHJ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCC(CC1)N(CCN)C2CC2 |

| Canonical SMILES | CN(C)C1CCC(CC1)N(CCN)C2CC2 |

Introduction

Synthesis Pathways

The synthesis of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine can be approached through multi-step organic reactions:

-

Cyclohexane Functionalization:

-

Cyclohexane can be functionalized at the 1,4 positions using halogenation followed by amination reactions.

-

-

Introduction of Cyclopropyl and Dimethyl Groups:

-

Cyclopropanation techniques (e.g., Simmons-Smith reaction) can introduce the cyclopropyl group.

-

Dimethylation of amines can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

-

-

Ethylamine Substitution:

-

The ethylamino group can be introduced via alkylation reactions using ethylene diamine derivatives.

-

Such synthetic routes often require precise control of reaction conditions to avoid over-substitution or side reactions.

Applications

While specific uses of this compound are not readily available, structurally similar compounds are often explored for:

-

Pharmaceutical Research:

-

Polyamines like this compound may exhibit biological activity, including antimicrobial or anticancer properties.

-

-

Material Science:

-

Amines are precursors in polymer synthesis and surface modification.

-

-

Catalysis:

-

Amines are frequently used as ligands in coordination chemistry for catalysis.

-

Analytical Characterization

To confirm the structure and purity of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To determine the chemical environment of protons and carbons in the molecule. |

| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |

| IR Spectroscopy | To identify functional groups (e.g., NH stretching). |

| X-ray Crystallography | To resolve the three-dimensional structure if crystalline forms are available. |

Safety Considerations

As with any organic amine compound, safety precautions should be observed:

-

Toxicity: Amines can be irritants or toxic; appropriate handling is necessary.

-

Flammability: Organic compounds with low molecular weight may be flammable.

-

Storage: Store in a cool, dry place away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume